molecular formula C8H3F7OS B14044379 1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene

1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene

Cat. No.: B14044379
M. Wt: 280.16 g/mol
InChI Key: PGESQBUDDGNJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene is an organic compound with the molecular formula C8H3F7OS. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

The synthesis of 1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene involves several steps. One common method includes the reaction of a difluoromethoxybenzene derivative with a trifluoromethylthiolating agent under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced forms.

    Common Reagents and Conditions: Typical reagents include strong nucleophiles, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which 1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group can interact with various enzymes and receptors, modulating their activity. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions, contributing to its biological activity .

Comparison with Similar Compounds

1,3-Difluoro-4-difluoromethoxy-2-(trifluoromethylthio)benzene can be compared with other fluorinated benzene derivatives:

    1,3-Difluoro-2-difluoromethoxy-4-(trifluoromethylthio)benzene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

    1,3-Difluoro-4-methoxy-2-(trifluoromethylthio)benzene: Lacks the additional fluorine atoms, resulting in different chemical properties and uses.

    1,3-Difluoro-4-difluoromethoxybenzene:

This compound’s unique combination of fluorine atoms and trifluoromethylthio group makes it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C8H3F7OS

Molecular Weight

280.16 g/mol

IUPAC Name

1-(difluoromethoxy)-2,4-difluoro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H3F7OS/c9-3-1-2-4(16-7(11)12)5(10)6(3)17-8(13,14)15/h1-2,7H

InChI Key

PGESQBUDDGNJLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)F)SC(F)(F)F)F

Origin of Product

United States

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